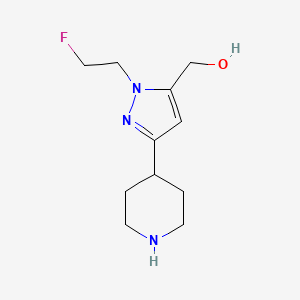

(1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-(2-fluoroethyl)-5-piperidin-4-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FN3O/c12-3-6-15-10(8-16)7-11(14-15)9-1-4-13-5-2-9/h7,9,13,16H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSYBKNDPUJHNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NN(C(=C2)CO)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 224.26 g/mol. The structure features a pyrazole ring substituted with a fluoroethyl group and a piperidine moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The presence of the fluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds similar to (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can inhibit bacterial growth, although specific data on this compound remains limited.

- Anticancer Properties : Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by modulating kinase activities or inducing apoptosis.

- Neuroprotective Effects : The piperidine component may contribute to neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuroprotective | Potential protective effects on neuronal cells |

Case Studies

- Anticancer Activity : A study explored the effects of pyrazole derivatives on CDK2 inhibition, revealing that modifications in the pyrazole structure significantly affected their inhibitory potency against cancer cells. Although (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol was not the primary focus, it shares structural similarities with compounds demonstrating significant anticancer activity through kinase inhibition .

- Neuroprotective Mechanisms : Research into piperidine-containing compounds has indicated their potential in protecting neuronal cells from oxidative stress and apoptosis. The interaction between the piperidine moiety and neuronal receptors may enhance neuroprotective effects .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. Its structural features suggest that it may interact with various biological targets, particularly in the central nervous system (CNS) due to the presence of the piperidine moiety. Research indicates that compounds with similar structures have shown activity against various neurological disorders.

Kinase Inhibition

Recent studies have highlighted the potential of pyrazole derivatives in inhibiting specific kinases involved in cancer progression. For instance, compounds analogous to (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have demonstrated efficacy against receptor tyrosine kinases, which are critical in oncogenesis . This suggests that further exploration of this compound may yield valuable insights into its role as a kinase inhibitor.

Antidepressant Activity

Preliminary research has suggested that pyrazole derivatives can exhibit antidepressant-like effects. The mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . The unique substituents on the pyrazole ring could enhance this activity, warranting further investigation.

Anti-inflammatory Properties

There is growing interest in the anti-inflammatory properties of pyrazole derivatives. Compounds similar to (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol have been shown to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyrazole cores and varying substituents, emphasizing structural, synthetic, and functional differences.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Fluorine at the 1-position (2-fluoroethyl) enhances lipophilicity and may resist oxidative metabolism, a feature shared with [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol .

Hydroxymethyl Group: The -CH2OH group at position 5 increases solubility, as seen in [1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol (aqueous solubility: ~35 mg/mL) . This contrasts with ester or nitro derivatives (e.g., 1-(2-fluoroethyl)-4-methyl-5-nitro-1H-pyrazole in ), which exhibit lower polarity.

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods in (hydrolysis of esters to carboxylic acids) and (urea coupling) .

Biological Implications: Analogs with fluorophenyl groups (e.g., {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol) show cytotoxicity (IC50: 35.5 µM in HEK cells) , suggesting that the target compound’s piperidine ring may modulate toxicity.

Preparation Methods

Cyclization of 1,3-Difunctional Compounds with Hydrazines

The classical approach involves condensing substituted hydrazines with 1,3-dicarbonyl or related compounds to form the pyrazole ring. However, this often leads to mixtures of regioisomers (1,3- vs. 1,5-substitution patterns), complicating purification and lowering yields of the desired product.

Regioselective Synthesis via Hydrazone Intermediates

A more selective approach, as described in WO2009135808A2, involves:

- Reacting suitable 1,3-difunctional compounds (e.g., β-enamino ketones or esters) with hydrazones to form intermediates.

- Acid-mediated cyclization of these intermediates in the presence of water to yield the 1,3,4-substituted pyrazole with high regioselectivity and yield.

This method avoids low-temperature requirements and reduces formation of undesired isomers.

Specific Preparation Methods for (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol

Starting Materials and Key Intermediates

- 1,3-Difunctional Compounds: Precursors carrying reactive groups at the 1 and 3 positions, such as β-enamino esters or halogenated acyl derivatives.

- Hydrazine Derivatives: Substituted hydrazines or hydrazones bearing the piperidin-4-yl substituent.

- Alkylation Agents: For introducing the 2-fluoroethyl group at the N-1 position, alkyl halides such as 2-fluoroethyl bromide or iodide are used.

Synthetic Route Overview

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazone intermediate from hydrazine derivative and 1,3-difunctional compound | Mild heating (20–150 °C), solvent varies (e.g., ethanol, acetonitrile) | Hydrazone intermediate isolated or used in situ |

| 2 | Acid-mediated cyclization of hydrazone intermediate | Acid catalyst (e.g., HCl), presence of water, moderate temperature | Formation of 1,3,4-substituted pyrazole core with piperidin-4-yl substituent |

| 3 | N-alkylation of pyrazole nitrogen at position 1 with 2-fluoroethyl halide | Base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), room temperature to reflux | Introduction of 2-fluoroethyl group, high regioselectivity |

| 4 | Reduction or functional group transformation to install methanol group at position 5 | Reduction agents (e.g., NaBH4) or other functionalization methods | Final product (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol obtained |

Detailed Reaction Conditions and Yields

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazone formation | Hydrazine derivative + β-enamino ester, EtOH, 50–80 °C, 4–6 h | 75–85 | High purity hydrazone intermediate |

| Cyclization | HCl (1 M), water, 60–100 °C, 2–4 h | 80–90 | High regioselectivity for 1,3,4-substituted pyrazole |

| N-Alkylation | 2-fluoroethyl bromide, K2CO3, DMF, 80 °C, 12 h | 70–80 | Minimal side products, regioselective N-alkylation |

| Methanol installation | NaBH4 reduction in MeOH, 0–25 °C, 1–2 h | 85–90 | Clean conversion to hydroxymethyl group |

Research Findings and Analysis

- The regioselectivity challenge in pyrazole synthesis is effectively addressed by the hydrazone intermediate approach, which provides the desired 1,3,4-substitution pattern with minimal formation of 1,4,5-isomers.

- The use of 2-fluoroethyl halides for N-alkylation is well-documented to proceed with high selectivity under mild basic conditions, preserving the integrity of the pyrazole ring and other substituents.

- The methanol substituent at the 5-position can be introduced via reduction of corresponding aldehyde or ester intermediates, with sodium borohydride providing a clean and efficient method.

- The overall synthetic sequence is amenable to scale-up due to moderate reaction temperatures and straightforward purification steps.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Hydrazone intermediate synthesis | Condensation of hydrazine derivative with 1,3-difunctional compound | High regioselectivity, good yields | Requires pure starting materials |

| Acid-mediated cyclization | Treatment of hydrazone with acid and water | Mild conditions, selective | Control of reaction time and temperature needed |

| N-Alkylation with 2-fluoroethyl halide | Alkylation under basic conditions in polar aprotic solvent | High selectivity, scalable | Handling of halogenated alkylating agents |

| Methanol group installation | Reduction with NaBH4 or similar agents | Efficient, mild reaction | Sensitive to moisture and temperature |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(2-fluoroethyl)-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol, and how are intermediates characterized?

- Methodology : Multi-step synthesis involving condensation of fluorinated alcohols with pyrazole precursors, followed by piperidine coupling. Key intermediates (e.g., tert-butyl 4-((3-(ethoxycarbonyl)-1H-pyrazol-5-yl)methyl)piperazine-1-carboxylate) are characterized via LC-MS ([m/z 311.3 [M+H]+]) and NMR for regiochemical confirmation . Hydrolysis under basic conditions (LiOH/THF/MeOH/H₂O) yields the final alcohol.

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodology : X-ray crystallography (e.g., resolving dihedral angles between pyrazole and substituent rings) and spectroscopic techniques (¹H/¹³C NMR, FTIR). For analogs, crystal packing stabilized by O-H···N hydrogen bonds is common .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology : In vitro assays for antimicrobial or anti-inflammatory activity, leveraging pyrazole derivatives' known profiles. For example, pyrazolines exhibit antibacterial effects via MIC assays against S. aureus and E. coli .

Advanced Research Questions

Q. How do fluorinated substituents (e.g., 2-fluoroethyl) influence the compound's metabolic stability and target binding?

- Methodology : Comparative pharmacokinetic studies (e.g., microsomal stability assays) and molecular docking (e.g., using Schrödinger Maestro’s GLIDE module) to assess fluorine’s role in enhancing binding affinity. Fluorine’s electronegativity may improve interactions with hydrophobic pockets (e.g., PFN2 protein, glide score -8.883 kcal/mol) .

Q. How can contradictory data on pyrazole derivatives' bioactivity be resolved?

- Methodology : Meta-analysis of SAR studies to identify substituent-specific trends. For example, 4-fluorophenyl groups enhance antiviral activity (EC₅₀ = 35.5 μM in MERS-CoV inhibition), while methoxy groups may reduce cytotoxicity . Dose-response curves and selectivity indices (CC₅₀/EC₅₀) clarify therapeutic windows.

Q. What computational strategies predict this compound’s ADME properties?

- Methodology : In silico tools like Quikprop (Schrödinger) to evaluate LogP, GI absorption, and BBB permeability. For analogs, high GI absorption (85.3%) and adherence to Lipinski’s rules are achievable despite poor solubility .

Q. How does the compound’s stability vary under acidic/basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.